N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYVUOHIZDBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 2-aminobenzothiazole with 3-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH₃) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
Mechanistic Insight :
-
Sulfoxide formation occurs via electrophilic attack of peroxide on the sulfur atom.
-
Sulfone formation requires stronger oxidizing agents and prolonged reaction times .
Reduction Reactions
The amide group can be reduced to an amine under specific conditions.
| Reagent/Conditions | Product(s) Formed | Yield | Sources |
|---|---|---|---|
| LiAlH₄ in dry THF | 3-(Methylthio)-N-(benzothiazol-2-yl)benzylamine | ~60–70% | |
| BH₃·THF | Partial reduction to secondary amine | <50% |
Notes :
-
LiAlH₄ provides complete reduction of the amide to a primary amine.
-
Borane complexes may yield intermediates depending on stoichiometry .
Electrophilic Substitution
The benzothiazole ring undergoes electrophilic substitution at the C5 and C6 positions due to electron-rich aromatic systems.
Key Findings :
-
Bromination favors the C5 position due to steric and electronic effects .
-
Nitration requires low temperatures to avoid over-oxidation .
Nucleophilic Acyl Substitution
The amide group participates in nucleophilic substitution under acidic or basic conditions.
Limitations :
Cross-Coupling Reactions
The methylthio group can be replaced via transition-metal-catalyzed couplings.
| Reaction Type | Catalyst/Base | Product(s) Formed | Yield | Sources |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Arylbenzamide derivatives | 50–80% | |
| Ullmann coupling | CuI, 1,10-phenanthroline | Biaryl derivatives | 40–60% |
Optimization Tips :
Condensation Reactions
The benzothiazole NH group reacts with aldehydes to form Schiff bases.
| Aldehyde | Conditions | Product(s) Formed | Stability | Sources |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, reflux | N-(4-Nitrobenzylidene)benzothiazole | Crystalline solid | |
| Furfural | AcOH, RT | Furan-functionalized derivative | Air-sensitive |
Applications :
Thermal Degradation
Pyrolysis studies reveal decomposition pathways:
| Temperature Range (°C) | Major Products | Mechanism | Sources |
|---|---|---|---|
| 200–250 | Benzo[d]thiazole , CO₂ , CH₃SH | Amide cleavage and S–C bond scission | |
| >300 | Polycyclic aromatic hydrocarbons | Ring fusion and carbonization |
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various microorganisms, including both Gram-positive and Gram-negative bacteria. Studies indicate significant inhibition of bacterial growth, making it a candidate for antibiotic development .
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values in the low micromolar range against different cancer cell lines. This suggests potential as an anticancer agent .
- Anti-inflammatory Effects : The compound is under investigation for its potential role as a COX-2 inhibitor, indicating possible applications in treating inflammatory diseases .
- Acetylcholinesterase Inhibition : Similar compounds have been explored for their ability to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity when tested against various strains, indicating its potential as a new antimicrobial agent .
- Anticancer Activity : In vitro studies reported that this compound effectively inhibited the growth of specific cancer cell lines, supporting its candidacy for further development as an anticancer therapeutic .
- Inflammatory Disease Treatment : Investigations into its COX-2 inhibition properties suggest that this compound may offer therapeutic benefits for conditions characterized by inflammation .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or to induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the methylthio group, which may result in different biological activities and properties.
N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide:
N-(benzo[d]thiazol-2-yl)-3-chlorobenzamide: Features a chlorine atom, which can influence its chemical behavior and interactions.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a methylthio group, which contributes to its biological activity. The general structure can be represented as follows:
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : This compound has demonstrated efficacy against various microorganisms, including bacteria and fungi. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Benzothiazole derivatives, including this compound, have shown promising anticancer activity. Research indicates that they can induce apoptosis in cancer cells, with IC50 values in the low micromolar range against different cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its potential as a COX-2 inhibitor, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
- Acetylcholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Target Interaction : This compound interacts with multiple biological targets, including enzymes and receptors involved in various signaling pathways.
- State-dependent Inhibition : For instance, its action on ZAC channels has been characterized as state-dependent, indicating that the compound's effectiveness may vary based on the receptor's conformation .
Anticancer Activity
In a study evaluating the anticancer effects of benzothiazole derivatives, this compound was shown to exhibit significant cytotoxicity against several cancer cell lines (Table 1). The results indicated that the compound could effectively reduce cell viability at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 8.5 |
| HCT116 | 9.0 |
| HeLa | 7.0 |
| A549 | 10.5 |
Antimicrobial Activity
Another study highlighted the antimicrobial potential of this compound against various bacterial strains (Table 2). The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Q & A
Q. What are the common synthetic routes for N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including coupling reactions between benzo[d]thiazol-2-amine derivatives and substituted benzoyl chlorides. Key steps include:
- Amide bond formation : Reacting 3-(methylthio)benzoyl chloride with benzo[d]thiazol-2-amine in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere .
- Optimization : Temperature control (60–80°C) and catalytic bases (e.g., triethylamine) improve yields. Purification via column chromatography or recrystallization ensures high purity .
- Validation : Analytical techniques like NMR and HPLC confirm structural integrity and purity (>95%) .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Comprehensive characterization employs:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the thiazole ring (δ 7.2–8.5 ppm) and methylthio group (δ 2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 329.08) .
- FTIR : Absorbance bands for amide C=O (~1650 cm⁻¹) and C-S (650–750 cm⁻¹) validate functional groups .
Q. What in vitro assays are typically used to assess its antimicrobial activity?
Standard assays include:
- Broth microdilution : Minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Evaluates bactericidal effects over 24 hours .
- Controls : Comparator drugs (e.g., ciprofloxacin) and solvent-only controls ensure assay validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Structural benchmarking : Compare bioactivity of this compound with analogs like N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, where methylthio vs. sulfonyl groups alter lipophilicity and target binding .
- Assay standardization : Replicate studies under identical conditions (e.g., pH, inoculum size) .
- Mechanistic studies : Use molecular docking to identify binding interactions with targets like bacterial dihydrofolate reductase .
Q. What strategies are employed to enhance the compound’s binding affinity to biological targets?
Rational design approaches include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -SO₂CH₃) to improve hydrogen bonding with enzyme active sites .
- Molecular docking : Virtual screening against crystal structures of targets (e.g., S. aureus enoyl-ACP reductase) guides structural optimization .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD) to prioritize high-affinity derivatives .
Q. How does the presence of methylthio versus methylsulfonyl groups affect bioactivity?
Substituent effects are critical:
- Methylthio (-SMe) : Enhances lipophilicity, improving membrane permeability but potentially reducing metabolic stability .
- Methylsulfonyl (-SO₂Me) : Increases polarity and hydrogen-bonding capacity, boosting target affinity but possibly limiting bioavailability .
- Bioactivity trade-offs : For example, -SO₂Me analogs show stronger antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for -SMe) but higher cytotoxicity in mammalian cells .
Methodological Notes
- Contradiction resolution : Cross-reference structural analogs and assay conditions to identify confounding variables .
- Advanced binding studies : Combine SPR with X-ray crystallography for atomic-level interaction mapping .
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
